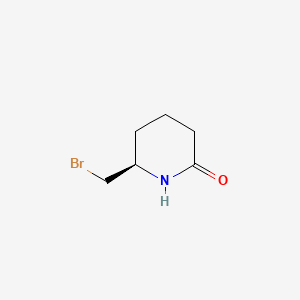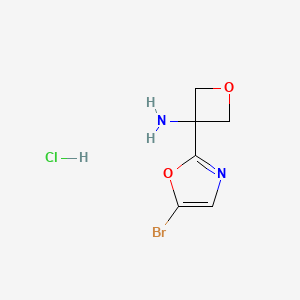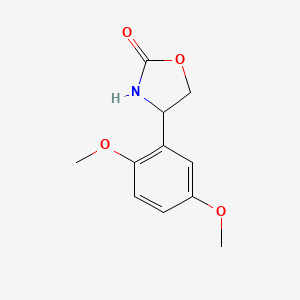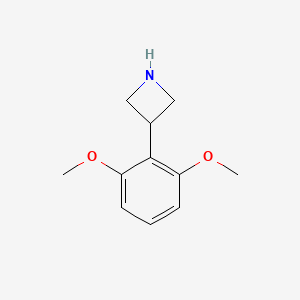
3-(2,6-Dimethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,6-Dimethoxyphenyl)azetidine, can be achieved through various methods. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, microwave irradiation can be used for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) allows for the rapid preparation of bis-functionalized azetidines . This method is advantageous due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), sodium hydride (NaH), and lithium hexamethyldisilazide (LHMDS) in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) . These conditions facilitate the formation of desired products with high selectivity.
Major Products
The major products formed from these reactions include functionalized azetidines, such as N-sulfonylazetidines and azetidine-2-carboxylic acid derivatives .
Scientific Research Applications
3-(2,6-Dimethoxyphenyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidine involves its interaction with molecular targets, such as enzymes and receptors. The ring strain of the azetidine ring facilitates its binding to active sites, leading to inhibition or activation of specific biochemical pathways . This unique reactivity is attributed to the polar nitrogen atom embedded in the four-membered ring .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles known for their antibiotic properties.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an attractive candidate for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-3-5-10(14-2)11(9)8-6-12-7-8/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
NROFFZOLXSJENW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


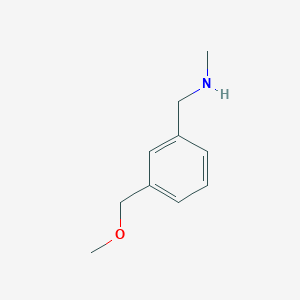
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)

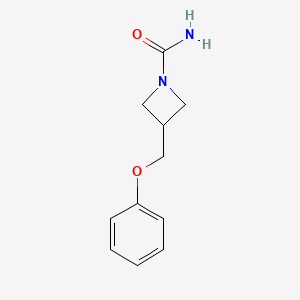

![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)

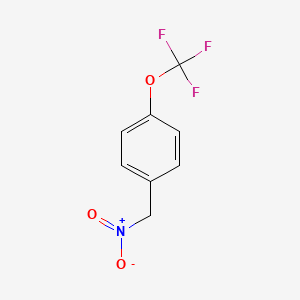
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
